molecular formula C11H14N2OS B12113140 N-(3-methoxypropyl)-1,3-benzothiazol-2-amine

N-(3-methoxypropyl)-1,3-benzothiazol-2-amine

Cat. No.: B12113140
M. Wt: 222.31 g/mol
InChI Key: NAWHQLGVAYDVQW-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a 3-methoxypropyl substituent on the amine group of the benzothiazole core. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their aromatic ring, making them versatile scaffolds in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-(3-methoxypropyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C11H14N2OS/c1-14-8-4-7-12-11-13-9-5-2-3-6-10(9)15-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)

InChI Key

NAWHQLGVAYDVQW-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Carbonyl Derivatives

The reaction of 2-aminothiophenol with aldehydes or ketones under acidic or oxidative conditions forms the benzothiazole ring. For example, Riadi et al. demonstrated that refluxing 2-aminothiophenol with aromatic aldehydes in toluene yields 2-substituted benzothiazoles. Similarly, Sun et al. utilized copper-catalyzed condensation with nitriles to access 2-cyanobenzothiazoles. These methods typically achieve yields of 70–90% under optimized conditions.

Oxidative Cyclization of Thioamides

Bose et al. reported a green chemistry approach using Dess-Martin periodinane to cyclize thioamides into benzothiazoles at room temperature within 15 minutes. This method avoids metal catalysts and is scalable for combinatorial library synthesis.

The introduction of the 3-methoxypropyl group to the 2-amino position is achieved through nucleophilic substitution or alkylation reactions.

Direct Alkylation with 3-Methoxypropyl Halides

A straightforward approach involves reacting 2-aminobenzothiazole with 3-methoxypropyl bromide or chloride in the presence of a base. For instance:

Procedure :

  • Dissolve 2-aminobenzothiazole (10 mmol) in dry 1,4-dioxane (20 mL).

  • Add 3-methoxypropyl bromide (12 mmol) and triethylamine (15 mmol).

  • Reflux at 90°C for 12 hours.

  • Concentrate under vacuum and purify via column chromatography (ethyl acetate/hexane, 1:3).

This method parallels protocols used for analogous N-alkylations, yielding 65–80% of the target compound. The use of polar aprotic solvents like DMF or acetone enhances reaction efficiency.

Phase-Transfer Catalyzed Alkylation

Dar et al. demonstrated that tetrabutylammonium iodide (TBAI) accelerates alkylation reactions by stabilizing the transition state. Applying this to this compound synthesis:

Optimized Conditions :

  • Solvent: Acetone

  • Catalyst: TBAI (10 mol%)

  • Temperature: 60°C

  • Yield: 85–90%

Alternative Pathways: Reductive Amination and Acylation-Reduction

Acylation Followed by Reduction

Tarik et al. synthesized N-acylated benzothiazoles via acylation with acetic anhydride, followed by nitro group reduction and substitution. Adapting this strategy:

  • Acylate 2-amino-6-nitrobenzothiazole with 3-methoxypropionyl chloride.

  • Reduce the nitro group using SnCl₂ in HCl.

  • Substitute the amine with 3-methoxypropyl via nucleophilic displacement.

This multistep approach yields 60–70% of the final product but requires rigorous purification.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

Method Reagents/Conditions Yield Advantages Limitations
Direct Alkylation3-MeO-PrBr, Et₃N, 1,4-dioxane65–80%Simple, one-stepModerate yields, byproduct formation
Phase-Transfer CatalysisTBAI, acetone, 60°C85–90%High efficiency, mild conditionsCatalyst cost
Reductive AminationNaBH₃CN, MeOH, rt70–75%Avoids alkyl halidesRequires aldehyde precursor
Acylation-ReductionSnCl₂, HCl, reflux60–70%Compatible with nitro groupsMultistep, time-consuming

Mechanistic Insights and Optimization

Alkylation Mechanism

The reaction proceeds via deprotonation of the 2-amino group by a base (e.g., Et₃N), forming a nucleophilic amine that attacks the electrophilic carbon of 3-methoxypropyl bromide. Steric hindrance from the methoxy group may slow the reaction, necessitating elevated temperatures or prolonged reflux.

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may complicate purification.

  • Weak bases (K₂CO₃) minimize side reactions like over-alkylation .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Nitrobenzothiazoles and halogenated benzothiazoles.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Recent studies have shown that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to N-(3-methoxypropyl)-1,3-benzothiazol-2-amine have been investigated for their ability to inhibit specific cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves the inhibition of key enzymes like PI3Kγ, which plays a crucial role in cancer cell proliferation and survival .

Case Study:
A study synthesized several benzothiazole derivatives and tested their anticancer activity. The most promising candidates were shown to inhibit cancer cell growth effectively at concentrations around 100 μM. These findings suggest that modifications to the benzothiazole structure can enhance its therapeutic efficacy against various cancers .

2. Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial effects. Research indicates that compounds containing the benzothiazole ring exhibit activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Study:
In a recent investigation, several new 1,4-benzothiazine derivatives were synthesized and tested for antibacterial activity. Some exhibited significant inhibition against strains like Escherichia coli and Staphylococcus aureus, highlighting the potential of benzothiazole derivatives in developing new antimicrobial agents .

Industrial Applications

1. Rubber Industry
Benzothiazole compounds are widely used as accelerators in the vulcanization process of rubber. This compound can serve as an effective accelerator due to its ability to enhance cross-linking efficiency, thereby improving the mechanical properties of rubber products.

2. Dyes and Pigments
The unique chemical structure allows benzothiazole derivatives to be utilized in dye manufacturing. Their ability to absorb specific wavelengths makes them suitable for applications in textiles and plastics.

Summary Table of Applications

Application Area Description Example Studies/Findings
Anticancer Activity Inhibition of cancer cell growth via enzyme inhibitionEffective against A549 and MCF-7 cell lines at 100 μM
Antimicrobial Properties Activity against bacterial strains through membrane disruptionSignificant MIC values against E. coli and S. aureus
Rubber Industry Used as an accelerator in vulcanization processesEnhances cross-linking efficiency
Dyes and Pigments Utilized in dye manufacturing for textiles and plasticsEffective colorants due to unique absorption properties

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Core Structure Substituent Molecular Weight Key Properties/Activities Reference
N-(3-Methoxypropyl)-1,3-benzothiazol-2-amine Benzothiazol-2-amine 3-Methoxypropyl Not explicitly provided Enhanced solubility via methoxy group; synthetic versatility
N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine Benzothiazol-2-amine 3-Methyl-1-phenylpyrazole Not provided Antiproliferative potential (hypothesized from structural analogs)
N-[3-(1H-Imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine Benzothiazol-2-amine 3-Imidazolylpropyl, 4,6-dimethyl 286.40 Potential hydrogen bonding via imidazole; steric effects from dimethyl groups
5-(3-Phenylpropyl)-N-(2-methoxyphenyl)-1,3,4-thiadiazole-2-amine Thiadiazole-2-amine 3-Phenylpropyl, 2-methoxyphenyl 325.43 mp 93°C; IR absorption at 1598 cm⁻¹ (C=N)

Key Observations:

  • Solubility and Polarity: The methoxypropyl group in the target compound contrasts with hydrophobic substituents like 3-phenylpropyl () or aromatic pyrazole groups (). The ether linkage in methoxypropyl likely improves aqueous solubility compared to purely alkyl or aryl substituents .
  • Thermal Stability: Thiadiazole derivatives () show distinct melting points (e.g., 93°C for the 2-methoxyphenyl analog), suggesting that heterocycle choice (thiadiazole vs. benzothiazole) impacts thermal behavior .

Spectral and Analytical Data

  • IR/NMR Trends: Thiadiazole derivatives () show characteristic C=N stretches near 1598 cm⁻¹, while benzothiazoles may absorb at higher frequencies due to ring conjugation. Methoxypropyl substituents would exhibit aliphatic C-H stretches (~2930 cm⁻¹) and methoxy signals near δ 3.3–3.5 ppm in ¹H NMR .

Biological Activity

N-(3-methoxypropyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole scaffold, which is known for its pharmacological potential. The methoxypropyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the activity of related compounds against various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells.

CompoundCell LineIC50 (μM)
3hMDA-MB-23126.2 ± 0.9
3fMDA-MB-23149.6 ± 1.0
3gMDA-MB-23163.3 ± 0.7
3hMCF-7193.9 ± 1.0

The most active compound against MDA-MB-231 was identified as 3h , which showed an IC50 value significantly lower than that observed for non-malignant breast epithelial cells (MCF-10A), suggesting selective cytotoxicity towards cancer cells .

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated notable antimicrobial activity against various pathogens. A study reported that certain derivatives exhibited bactericidal effects against Mycobacterium tuberculosis and other bacterial strains.

PathogenMIC (μM)
M. tuberculosis (wild-type)34
M. tuberculosis (LepB-UE)29
Staphylococcus aureus16-32
Candida spp.16-32

These findings underscore the potential of benzothiazole derivatives in treating infections caused by resistant bacterial strains .

Neuropharmacological Effects

In addition to anticancer and antimicrobial properties, benzothiazole derivatives have been evaluated for their neuropharmacological effects. A series of studies have shown that certain compounds exhibit anticonvulsant activity without significant neurotoxicity.

CompoundActivityToxicity Level
Benzothiazole derivativesAnticonvulsantLow

The majority of tested compounds did not show neurotoxicity or liver toxicity at effective doses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of functional groups such as methoxy or amino moieties can enhance or reduce activity against specific targets.

  • Anticancer Activity : Substituents at the benzothiazole ring can affect binding affinity to cancer-related enzymes.
  • Antimicrobial Activity : The substitution pattern influences the interaction with bacterial membranes or cellular targets.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in preclinical models:

  • Case Study 1 : A derivative demonstrated complete sterilization of M. tuberculosis cultures at concentrations as low as 20 μM under non-replicating conditions.
  • Case Study 2 : In vivo studies showed that certain benzothiazole compounds reduced tumor size in murine models without significant side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methoxypropyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted isothiocyanates with aminophenol derivatives. For example, I₂-mediated oxidative cyclodesulfurization (as used for benzoxazole analogs) offers a cost-effective and environmentally friendly approach . Optimization involves controlling temperature (e.g., reflux at 90°C), solvent choice (e.g., ethanol), and stoichiometry of reagents (e.g., sodium acetate as a base). Reaction progress can be monitored via TLC, and recrystallization (e.g., using ethanol/water mixtures) improves purity .

Q. How can researchers confirm the molecular structure and purity of This compound?

  • Methodological Answer : Structural confirmation requires spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.5–8.2 ppm), methoxypropyl chain (δ 3.3–3.5 ppm for OCH₃), and NH groups (δ 4.2 ppm) .
  • IR Spectroscopy : Absorbances for C=N (1621 cm⁻¹), C-S (693 cm⁻¹), and N-H (3550 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 466 for a related benzothiazole derivative) validate the molecular formula .
    • Purity is assessed via melting point consistency and HPLC with UV detection .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

  • Methodological Answer : Critical properties include:

  • Solubility : Likely polar aprotic solvents (DMSO, DMF) due to the methoxypropyl group; solubility tests guide solvent selection for biological assays .
  • Stability : Sensitive to light and moisture; storage under inert gas (N₂/Ar) at 4°C is recommended .
  • Melting Point : Predicted range 136–140°C (based on analogs) helps verify crystallinity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the pharmacological activity of This compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity and interaction potential with biological targets .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to cancer-related proteins (e.g., EGFR, tubulin). Validate predictions with in vitro assays (e.g., NCI-60 cell line screening) .
  • MD Simulations : Study stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for benzothiazole derivatives?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and bioavailability to explain discrepancies .
  • Prodrug Design : Modify the methoxypropyl group to enhance membrane permeability or reduce first-pass metabolism .
  • Toxicity Screening : Use Toxi-light assays to evaluate off-target effects that may limit in vivo efficacy .

Q. How can X-ray crystallography and SHELX software elucidate the solid-state structure of this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/water) .
  • Data Collection : Use a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å). Refinement in SHELXL resolves disorder in the methoxypropyl chain .
  • Validation : Check R-factors (<0.05) and residual electron density maps to confirm accuracy .

Q. What environmental factors (pH, temperature) influence the stability and reactivity of this compound in polymer-gel dosimeters?

  • Methodological Answer :

  • Dose-Response Studies : Incorporate LiCl to enhance radiation sensitivity, monitored via FTIR or Raman spectroscopy .
  • pH Stability : Test buffered solutions (pH 4–9) to identify degradation pathways (e.g., hydrolysis of the benzothiazole ring) .
  • Thermal Analysis : DSC/TGA reveals decomposition thresholds (>200°C) for application in high-temperature settings .

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